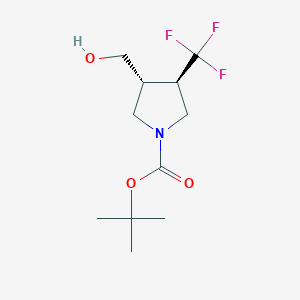

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H18F3NO3 |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-4-7(6-16)8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

GXFXYRPLLNFRNI-SFYZADRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(F)(F)F)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Azomethine Ylide-Based Cycloadditions

The [3+2] cycloaddition of azomethine ylides with electron-deficient dipolarophiles is a widely used method for constructing pyrrolidine scaffolds. For the target compound, 3,3,3-trifluoroalanine serves as a key precursor to generate trifluoromethyl-substituted azomethine ylides. Under decarboxylative conditions, these ylides react with α,β-unsaturated carbonyl compounds to form pyrrolidine derivatives with high regioselectivity.

Reaction Conditions :

-

Catalyst : Cu(I)/DTBM-BIPHEP (2 mol%)

-

Solvent : Toluene, 60°C

-

Yield : 78–92%

-

Stereoselectivity : exo-selectivity (>20:1 dr), enantiomeric excess (ee) up to 98%.

A representative pathway involves the condensation of 3,3,3-trifluoroalanine with tert-butyl glyoxylate, followed by decarboxylation to generate the ylide. Cycloaddition with methyl acrylate yields a pyrrolidine intermediate, which undergoes subsequent hydroxymethylation via aldol condensation with formaldehyde (Table 1).

Table 1 : Key Parameters for [3+2] Cycloaddition

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Cu(I)/DTBM-BIPHEP |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| Diastereomeric Ratio | >20:1 (exo:endo) |

| Enantiomeric Excess | 92–98% |

Decarboxylative Cycloaddition with Trifluoroalanine

An alternative approach employs 3,3,3-trifluoroalanine directly in a one-pot decarboxylative cycloaddition. This method avoids pre-forming the ylide, streamlining the synthesis. The reaction proceeds via in situ generation of the ylide, which reacts with tert-butyl acrylate to form the pyrrolidine core. Post-functionalization with hydroxymethyl groups is achieved through oxidation-reduction sequences or protective group strategies.

Asymmetric Organocatalytic Michael Addition/Hydrogenative Cyclization

Organocatalytic Michael Addition

The stereoselective synthesis of 2-trifluoromethyl pyrrolidines via asymmetric Michael addition has been demonstrated using 1,1,1-trifluoromethylketones and nitroolefins. This method, reported by Liu et al., employs a bifunctional thiourea catalyst to control stereochemistry at the CF₃-bearing center.

Reaction Conditions :

-

Catalyst : (S)-BINOL-derived thiourea (5 mol%)

-

Solvent : Dichloromethane, -20°C

-

Yield : 85–90%

The Michael adduct undergoes catalytic hydrogenation (H₂, Pd/C) to form the pyrrolidine ring, with the tert-butyl carbamate group introduced via Boc protection of the intermediate amine (Table 2).

Table 2 : Hydrogenative Cyclization Parameters

| Parameter | Value |

|---|---|

| Hydrogen Pressure | 50 psi H₂ |

| Catalyst | 10% Pd/C |

| Temperature | 25°C |

| Yield | 88–93% |

Post-Functionalization for Hydroxymethyl Installation

The hydroxymethyl group is introduced via oxidative cleavage of a terminal olefin intermediate, followed by reduction. For example, ozonolysis of a vinyl-pyrrolidine derivative generates an aldehyde, which is reduced to the primary alcohol using NaBH₄.

Platinum/Brønsted Acid Relay Catalysis

Cascade Cycloisomerization-Nucleophilic Addition

A novel method reported by ACS Publications employs a platinum/triflic acid binary system to synthesize pyrrolidine derivatives from N-Boc-protected alkynamines and alkenes. This cascade process involves:

-

Cycloisomerization : Pt-catalyzed formation of a strained cyclic intermediate.

-

Nucleophilic Addition : Triflic acid promotes alkene addition to the cyclic cation.

-

Trapping : The Boc group stabilizes the cationic intermediate, leading to ring closure.

Reaction Conditions :

Application to Hydroxymethyl-Trifluoromethyl Pyrrolidines

To adapt this method for the target compound, propargyl alcohol derivatives are used as alkene counterparts. Platinum-mediated cycloisomerization generates a bicyclic intermediate, which undergoes acid-catalyzed ring opening and hydroxymethylation. Final Boc protection yields the desired product.

Comparative Analysis of Methods

Table 3 : Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| [3+2] Cycloaddition | High enantioselectivity, scalable | Requires specialized ligands |

| Organocatalytic Michael | Mild conditions, excellent dr | Multi-step post-functionalization |

| Pt/TfOH Cascade | Atom-economical, novel mechanism | Moderate stereocontrol |

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

-

Hydroxymethyl (–CH2OH) : Prone to oxidation, esterification, and protection/deprotection reactions.

-

Trifluoromethyl (–CF3) : Electron-withdrawing effects modulate adjacent group reactivity but rarely participate directly in reactions.

-

tert-Butyl carbamate (Boc) : Labile under acidic conditions (e.g., HCl, TFA) but stable under basic or neutral conditions .

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. For example:

-

Application : Intermediate for further functionalization (e.g., coupling with boronic esters or amines) .

Hydroxymethyl Modifications

The hydroxymethyl group undergoes diverse transformations:

-

Oxidation : Converts to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

-

Esterification : Reacts with acetyl chloride or anhydrides to form esters under basic conditions .

-

Protection : Silylation with TBSCl (tert-butyldimethylsilyl chloride) to stabilize the hydroxyl group during multi-step syntheses .

Reductive Amination

The free amine (post-Boc removal) participates in reductive amination:

Biological Interaction Mechanisms

In enzymatic systems, the compound interacts via:

-

Hydrogen Bonding : Hydroxymethyl group donates H-bonds to catalytic residues.

-

Hydrophobic Interactions : Trifluoromethyl group enhances binding to lipophilic enzyme pockets .

Comparative Reaction Pathways

Key Research Findings

-

Stereochemical Influence : The (3R,4R) configuration directs regioselectivity in reactions like hydroboration and ozonolysis .

-

Trifluoromethyl Effects : Enhances metabolic stability and electron-deficient character, suppressing unwanted side reactions .

-

Scale-Up Challenges : Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (−78°C to 170°C) is critical for maintaining yield and stereochemical integrity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHFNO and a molecular weight of approximately 269.26 g/mol. Its structure features a pyrrolidine ring with trifluoromethyl and hydroxymethyl substituents, which contribute to its unique reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate in antiviral drug development. Research focusing on influenza A virus polymerase has demonstrated that compounds targeting the PA-PB1 interface can significantly inhibit viral replication. For instance, hybrid compounds derived from similar scaffolds were shown to disrupt essential protein-protein interactions necessary for viral function, suggesting that (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate could serve as a lead compound for further antiviral research .

Neuropharmacology

The compound's structural characteristics may also render it valuable in neuropharmacology. Compounds with similar frameworks have been investigated for their interactions with monoamine transporters, showing promising affinities for dopamine and norepinephrine transporters. This suggests potential applications in treating mood disorders or neurodegenerative diseases .

Building Block in Organic Synthesis

(3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is frequently utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to the unique electronic properties it imparts to the molecules, enhancing their biological activity and metabolic stability .

Chiral Auxiliary

The compound's chiral nature makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals where chirality can influence efficacy and safety profiles.

Case Study 1: Antiviral Compound Development

A study investigated the synthesis of various derivatives based on (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate to enhance antiviral activity against influenza A viruses. The findings indicated that modifications to the pyrrolidine ring could significantly improve binding affinity to viral polymerase complexes, leading to increased antiviral potency .

Case Study 2: Neurotransmitter Transporter Inhibition

Another research project focused on the evaluation of compounds structurally related to (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate for their ability to inhibit dopamine transporter uptake. Results showed that certain derivatives exhibited high affinity for dopamine transporters, indicating potential therapeutic applications in treating conditions like depression and ADHD .

Mechanism of Action

The mechanism of action of (3R,4R)-rel-tert-Butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl vs. Hydroxymethyl

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to hydroxymethyl analogs (e.g., CAS 635319-09-4) . This is critical for blood-brain barrier penetration in CNS-targeting drugs.

- In contrast, hydroxymethyl derivatives (e.g., CAS 635319-09-4) exhibit higher solubility, making them suitable for aqueous-phase reactions .

Steric and Electronic Effects

Protecting Groups

- tert-Butyl carbamate (Boc) in the target compound offers stability under basic conditions, whereas benzyl esters (e.g., CAS 2454490-63-0) are cleavable via hydrogenolysis, enabling selective synthesis .

Q & A

Q. What synthetic methodologies are effective for preparing (3R,4R)-rel-tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate?

- Methodology : The synthesis of pyrrolidine derivatives often involves protection/deprotection strategies for stereochemical control. For example, tert-butyl carbamate-protected pyrrolidines can be synthesized via hydrogenation of intermediates (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate) under inert atmospheres, followed by purification via flash column chromatography (ethanol/chloroform or ethyl acetate/hexane systems) . Optimizing reaction conditions (e.g., using triethylamine and DMAP in dichloromethane at 0–20°C) enhances yields and stereoselectivity .

Q. How can NMR and mass spectrometry be utilized to characterize this compound?

- Methodology :

- NMR : Use , , and NMR to confirm structural integrity. For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate exhibits distinct splitting patterns due to rotational isomerism, requiring careful analysis of coupling constants and integration ratios .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns. In a related compound (tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate), HRMS confirmed the molecular ion peak at m/z 354.2743 .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Flash column chromatography with gradients (e.g., 1:8 ethanol/chloroform) effectively separates diastereomers or impurities. For polar intermediates, reverse-phase HPLC (C18 columns, water/acetonitrile gradients) improves resolution. Post-purification, lyophilization ensures stability for biological testing .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the (3R,4R) configuration?

- Methodology : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) enforce stereochemistry. For example, tert-butyl (3R,4R)-3-(bromomethyl)-4-(3-chlorophenyl)pyrrolidine-1-carboxylate was synthesized using stereospecific bromination, confirmed by X-ray crystallography and canonical SMILES alignment . Dynamic kinetic resolution under low-temperature conditions (e.g., -78°C) minimizes racemization .

Q. What mechanistic insights explain the formation of trifluoromethyl-substituted pyrrolidines?

- Methodology : Trifluoromethyl groups are often introduced via nucleophilic trifluoromethylation or radical pathways. For example, photoredox catalysis enables C–CF bond formation in pyrrolidine scaffolds, as seen in photoinduced deformylative phosphonylation reactions . Computational studies (DFT) can model transition states to rationalize regioselectivity.

Q. How should researchers address contradictions in analytical data (e.g., NMR splitting due to rotational isomerism)?

- Methodology :

- Variable-Temperature NMR : Heating samples to 60–80°C coalesces split peaks into singlets, confirming rotational barriers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate showed two rotamers at room temperature but a single conformation at elevated temperatures) .

- 2D NMR : NOESY or HSQC correlations differentiate between structural isomers and dynamic effects.

Q. What strategies mitigate challenges in biological activity testing (e.g., solubility or stability)?

- Methodology :

- Formulation : Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Stability Studies : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). For freeze-dried samples, ensure lyophilization parameters (e.g., residual moisture <1%) prevent hydrolysis of the tert-butyl carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.